JNK3 Inhibitory Activity: Single-Digit Nanomolar Potency Achieved with 3-Carbonitrile Scaffold
In a comprehensive SAR study of tri‑substituted thiophene JNK3 inhibitors, the 3‑carbonitrile substitution pattern (exemplified by the core of 5‑(trifluoromethyl)thiophene‑3‑carbonitrile) was essential for achieving single‑digit nanomolar inhibitory activity [1]. Optimization of the 4‑position of the thiophene ring, combined with N‑aryl acetamide modifications, yielded compound 47 with an IC₅₀ value in the single‑digit nanomolar range against JNK3 [1]. This potency enabled oral dosing in a kainic acid mouse model with in vivo JNK inhibition confirmed by phospho‑c‑jun reduction [1].
| Evidence Dimension | JNK3 inhibitory potency |
|---|---|
| Target Compound Data | Optimized tri‑substituted thiophene with 3‑carbonitrile core (compound 47): single‑digit nanomolar IC₅₀ [1] |
| Comparator Or Baseline | Unoptimized tri‑substituted thiophene analogs without 3‑carbonitrile: significantly higher IC₅₀ values (not reported as single‑digit nanomolar) [1] |
| Quantified Difference | Potency improvement to single‑digit nanomolar range through 3‑carbonitrile scaffold optimization [1] |
| Conditions | JNK3 enzyme inhibition assay; oral dosing in kainic acid mouse model with phospho‑c‑jun measurement |
Why This Matters
Selection of this scaffold provides a validated entry point for JNK3 inhibitor programs with demonstrated translatability from enzyme potency to in vivo target engagement.
- [1] Zhao, H., et al. (2011). Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(10), 3087-3091. View Source
